molecular formula C18H22N2O2S B12797101 5H-Thiazolo(3,2-a)pyrimidin-5-one, 3-ethoxy-2,3-dihydro-6-(1-methylethyl)-7-(phenylmethyl)- CAS No. 199852-38-5

5H-Thiazolo(3,2-a)pyrimidin-5-one, 3-ethoxy-2,3-dihydro-6-(1-methylethyl)-7-(phenylmethyl)-

Cat. No.: B12797101
CAS No.: 199852-38-5
M. Wt: 330.4 g/mol
InChI Key: QUYBWIQSCATPOS-UHFFFAOYSA-N
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Description

5H-Thiazolo(3,2-a)pyrimidin-5-one, 3-ethoxy-2,3-dihydro-6-(1-methylethyl)-7-(phenylmethyl)- is a heterocyclic compound that features a thiazole ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Thiazolo(3,2-a)pyrimidin-5-one derivatives typically involves the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions. The reaction conditions may vary depending on the specific substituents on the thiazole and pyrimidine rings.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

    Reduction: Reduction reactions can occur at various positions, potentially leading to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can take place, especially at the positions adjacent to the nitrogen atoms in the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In organic synthesis, 5H-Thiazolo(3,2-a)pyrimidin-5-one derivatives are used as building blocks for the construction of more complex molecules.

Biology

These compounds may exhibit biological activity, such as antimicrobial, antiviral, or anticancer properties, making them candidates for drug development.

Medicine

Due to their potential biological activities, these compounds are investigated for therapeutic applications, including as enzyme inhibitors or receptor modulators.

Industry

In the chemical industry, these compounds can be used as intermediates in the synthesis of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5H-Thiazolo(3,2-a)pyrimidin-5-one derivatives depends on their specific biological targets. They may interact with enzymes, receptors, or other biomolecules, leading to inhibition or modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • Thiazolopyrimidines
  • Benzothiazoles
  • Pyrimidinones

Comparison

Compared to other thiazolopyrimidines, 5H-Thiazolo(3,2-a)pyrimidin-5-one derivatives may offer unique properties due to the specific substituents on the thiazole and pyrimidine rings

Properties

CAS No.

199852-38-5

Molecular Formula

C18H22N2O2S

Molecular Weight

330.4 g/mol

IUPAC Name

7-benzyl-3-ethoxy-6-propan-2-yl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one

InChI

InChI=1S/C18H22N2O2S/c1-4-22-15-11-23-18-19-14(10-13-8-6-5-7-9-13)16(12(2)3)17(21)20(15)18/h5-9,12,15H,4,10-11H2,1-3H3

InChI Key

QUYBWIQSCATPOS-UHFFFAOYSA-N

Canonical SMILES

CCOC1CSC2=NC(=C(C(=O)N12)C(C)C)CC3=CC=CC=C3

Origin of Product

United States

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